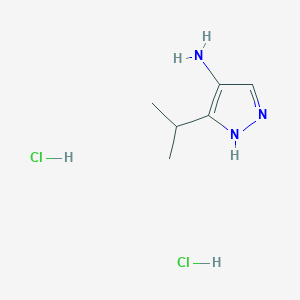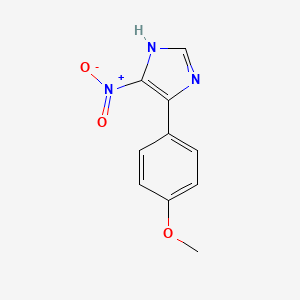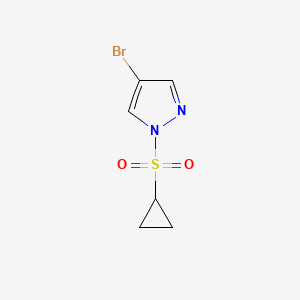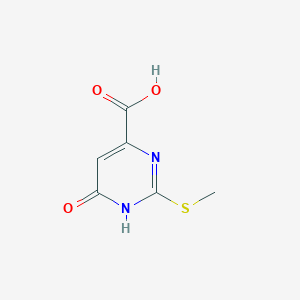
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene
Vue d'ensemble
Description
1-Bromo-4-(3-bromopropane-1-sulfonyl)-benzene, also known as BBS, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 292-294°C. BBS is a highly reactive compound and is used in the synthesis of other compounds, particularly those with a sulfonyl group.
Applications De Recherche Scientifique
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as sulfonamides and sulfonamido-esters. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has been used in the synthesis of polymers, such as polyurethanes and polyamides. 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has also been used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is not well understood. It is believed to be a nucleophilic reagent, meaning that it can react with other molecules in order to form new compounds. The exact mechanism of action is not known, but it is believed to involve the formation of an intermediate compound, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene are not well understood. It is known to be a highly reactive compound and is believed to have an effect on the nervous system. In animal studies, 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has been found to have an effect on the cardiovascular system, as well as the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in laboratory experiments is its reactivity. It is a highly reactive compound, which makes it ideal for use in synthesizing other compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in laboratory experiments is its toxicity. 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is a highly toxic compound and should be handled with extreme caution.
Orientations Futures
The use of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in scientific research is still in its early stages, and there is much that can be done to further explore its potential applications. Some potential future directions include:
• Investigating the effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene on other biological systems, such as the immune system and the endocrine system.
• Investigating the effects of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene on the environment, such as its potential to act as an endocrine disruptor.
• Developing more efficient methods of synthesizing 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene and other compounds containing a sulfonyl group.
• Exploring the potential applications of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in the synthesis of pharmaceuticals, dyes, and pigments.
• Investigating the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a catalyst in other chemical reactions.
• Exploring the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a tool in nanotechnology.
• Investigating the potential of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene as a precursor in the synthesis of other compounds.
Propriétés
IUPAC Name |
1-bromo-4-(3-bromopropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAKEKFMRKJXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)
![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)




![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)

![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)

![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)